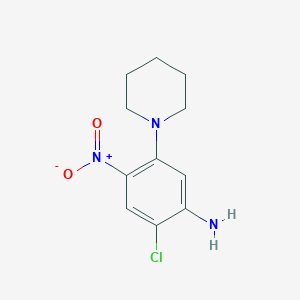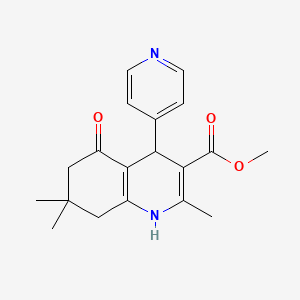![molecular formula C21H26ClN7O2 B11704866 2-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704866.png)
2-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound featuring a triazine core substituted with piperidine and benzodioxole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Chlorination: The benzodioxole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride.
Hydrazone Formation: The chlorinated benzodioxole reacts with hydrazine to form the hydrazone intermediate.
Triazine Core Formation: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base to form the triazine core.
Piperidine Substitution: Finally, the triazine core is substituted with piperidine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield hydrazine derivatives.
Substitution: Substitution reactions on the triazine core can produce a variety of substituted triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2E)-2-[(6-HYDROXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- 2-[(2E)-2-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Uniqueness
The presence of the chloro substituent on the benzodioxole moiety imparts unique chemical properties to the compound, such as increased reactivity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents.
Eigenschaften
Molekularformel |
C21H26ClN7O2 |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H26ClN7O2/c22-16-12-18-17(30-14-31-18)11-15(16)13-23-27-19-24-20(28-7-3-1-4-8-28)26-21(25-19)29-9-5-2-6-10-29/h11-13H,1-10,14H2,(H,24,25,26,27)/b23-13+ |
InChI-Schlüssel |
NRVVHLUUTHUHBV-YDZHTSKRSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3Cl)OCO4)N5CCCCC5 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3Cl)OCO4)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704786.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11704788.png)


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704812.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11704825.png)


![N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11704846.png)
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11704852.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B11704853.png)

![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)
